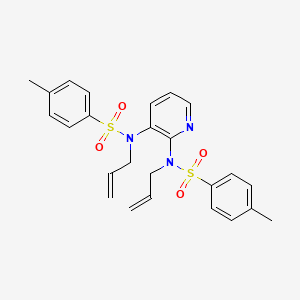
N,N'-Diallyl-N,N'-ditosylpyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diallyl-N,N’-ditosylpyridine-2,3-diamine is an organic compound that features a pyridine ring substituted with two tosyl groups and two allyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diallyl-N,N’-ditosylpyridine-2,3-diamine typically involves the reaction of pyridine-2,3-diamine with tosyl chloride in the presence of a base such as triethylamine. The resulting N,N’-ditosylpyridine-2,3-diamine is then reacted with allyl bromide under basic conditions to introduce the allyl groups. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for N,N’-Diallyl-N,N’-ditosylpyridine-2,3-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diallyl-N,N’-ditosylpyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the tosyl groups or to modify the pyridine ring.
Substitution: The tosyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl groups can yield epoxides, while reduction of the tosyl groups can produce the corresponding amines.
Scientific Research Applications
N,N’-Diallyl-N,N’-ditosylpyridine-2,3-diamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Its structural features may be explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s unique properties can be utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N,N’-Diallyl-N,N’-ditosylpyridine-2,3-diamine exerts its effects involves its ability to interact with various molecular targets. The allyl groups can participate in cycloaddition reactions, while the tosyl groups can act as leaving groups in substitution reactions. These interactions can modulate the activity of enzymes or other proteins, leading to changes in biological pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-Diallyl-N,N’-ditosylpyridine-2,3-diamine: Similar in structure but with different substituents on the pyridine ring.
N,N’-Diallyl-N,N’-ditosylbenzene-1,2-diamine: Similar structure with a benzene ring instead of a pyridine ring.
N,N’-Diallyl-N,N’-ditosylpyridine-2,4-diamine: Similar structure with different positions of the tosyl groups on the pyridine ring.
Uniqueness
N,N’-Diallyl-N,N’-ditosylpyridine-2,3-diamine is unique due to the specific positioning of the tosyl and allyl groups on the pyridine ring. This unique arrangement allows for specific interactions and reactivity that are not observed in other similar compounds. The presence of both electron-donating and electron-withdrawing groups on the pyridine ring also contributes to its distinct chemical properties.
Properties
CAS No. |
820975-63-1 |
|---|---|
Molecular Formula |
C25H27N3O4S2 |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
4-methyl-N-[2-[(4-methylphenyl)sulfonyl-prop-2-enylamino]pyridin-3-yl]-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C25H27N3O4S2/c1-5-18-27(33(29,30)22-13-9-20(3)10-14-22)24-8-7-17-26-25(24)28(19-6-2)34(31,32)23-15-11-21(4)12-16-23/h5-17H,1-2,18-19H2,3-4H3 |
InChI Key |
JWXYTIVNCQQVEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C2=C(N=CC=C2)N(CC=C)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


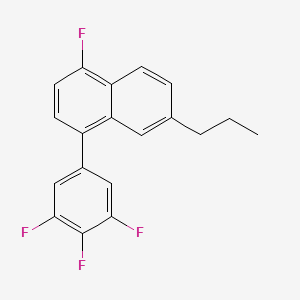
![4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid](/img/structure/B12539935.png)
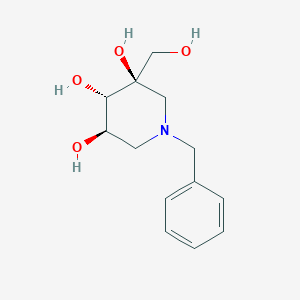
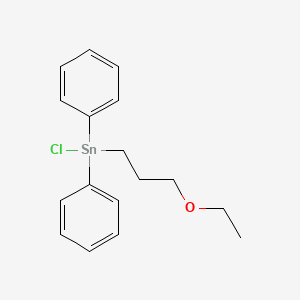

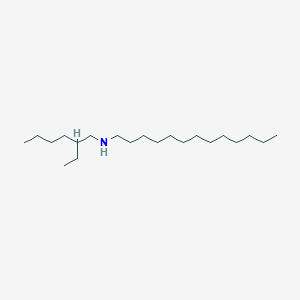
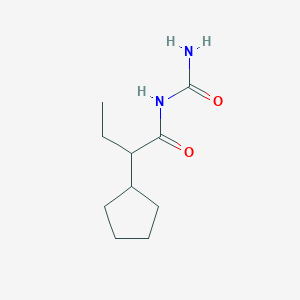


![2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid](/img/structure/B12539989.png)
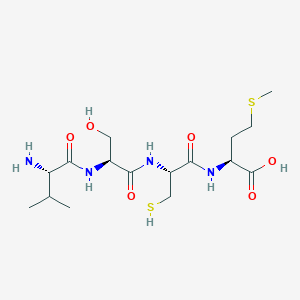
![N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide](/img/structure/B12540005.png)
![1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12540007.png)
![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)
